2-Pyrrolidin-1-ylmethyl-acrylic acid
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Overview
Description
2-Pyrrolidin-1-ylmethyl-acrylic acid is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol It is characterized by the presence of a pyrrolidine ring attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-1-ylmethyl-acrylic acid typically involves the reaction of pyrrolidine with acrylic acid under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of pyrrolidine to the acrylic acid, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as solvent extraction, crystallization, and distillation to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidin-1-ylmethyl-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol or alkane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
2-Pyrrolidin-1-ylmethyl-acrylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-1-ylmethyl-acrylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The acrylic acid moiety can participate in reactions that modify cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Acrylic acid: A simpler analog with similar reactivity but lacking the pyrrolidine ring.
Pyrrolidine: A related compound with a similar ring structure but without the acrylic acid moiety.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom of the pyrrolidine ring
Uniqueness
2-Pyrrolidin-1-ylmethyl-acrylic acid is unique due to the combination of the pyrrolidine ring and acrylic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its simpler analogs .
Properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7(8(10)11)6-9-4-2-3-5-9/h1-6H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQWKGMEAUKIKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCCC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438471 |
Source
|
Record name | 2-[(Pyrrolidin-1-yl)methyl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163079-95-6 |
Source
|
Record name | 2-[(Pyrrolidin-1-yl)methyl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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